2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid
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Overview
Description
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is a synthetic organic compound with the molecular formula C₁₀H₁₄F₃NO₃ and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoroacetamido group, and an acetic acid moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid typically involves the reaction of cyclohexylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group is known to enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but with a propanoic acid moiety.
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)butanoic acid: Contains a butanoic acid group instead of acetic acid.
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is unique due to its specific combination of a cyclohexyl group, trifluoroacetamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14F3NO3 |
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Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,14,17)(H,15,16) |
InChI Key |
SELLUZIYVGEZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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